SN-011 was developed as part of ongoing research into the cGAS/STING pathway, which plays a significant role in immune response and inflammation. The compound is classified under small molecule inhibitors targeting the STING pathway, which is critical for mediating immune responses to cytosolic DNA and pathogens .
The synthesis of SN-011 involves several intricate steps aimed at constructing a molecule that can effectively inhibit STING activity. While specific synthetic routes may vary, a general approach includes:
For example, a derivative of SN-011 was synthesized by introducing a clickable alkyne moiety through a polyethylene glycol linker, allowing for further functionalization via click chemistry .
The molecular structure of SN-011 is characterized by its distinct functional groups that enable it to bind effectively to the STING protein. Key features include:
Crystallographic studies may reveal how SN-011 fits within the binding pocket of STING, providing insights into its binding affinity and specificity .
SN-011 participates in several chemical reactions primarily involving its interaction with STING:
The mechanism of action for SN-011 revolves around its inhibitory effects on the cGAS/STING pathway:
In vivo studies have demonstrated that treatment with SN-011 significantly reduces systemic inflammation in Trex1 knockout mice, indicating its efficacy and specificity as an inhibitor .
While specific physical properties such as melting point or solubility have not been extensively documented, general characteristics can be inferred based on similar compounds:
These properties are crucial for understanding how SN-011 can be formulated for therapeutic use.
SN-011 has significant potential applications in various scientific fields:
SN-011 is a potent small-molecule antagonist of the STING (Stimulator of Interferon Genes) pathway, which plays a central role in innate immune responses to cytosolic DNA. Its mechanism involves precise structural and biochemical interventions:
SN-011 directly competes with endogenous cyclic dinucleotides (e.g., 2',3'-cGAMP) for occupancy of the STING ligand-binding domain (LBD). Biochemical studies reveal an IC₅₀ of 76 nM for human STING signaling, with binding affinity surpassing natural ligands like c-di-GMP by 300-fold [3] [9]. This high-affinity competition prevents cGAMP-induced STING activation, confirmed through cellular assays where SN-011 pretreatment (1 μM, 6 hours) abolished IFNβ expression in mouse embryonic fibroblasts (MEFs) and human foreskin fibroblasts (HFFs) [3] [7].
Upon binding, SN-011 induces a unique conformational change in the STING dimer, locking it in an "open" inactive state. This prevents the rotational closure of the LBD required for downstream signalosome assembly. Structural analyses demonstrate that SN-011 stabilizes hydrogen bonds with residues Tyr167 and Ser162 in the binding pocket, disrupting the conformational shift to the closed active form [3] [4]. This mechanism distinguishes SN-011 from covalent inhibitors (e.g., H-151) by leveraging reversible, non-covalent interactions.
Table 1: Key Structural Interactions of SN-011 with STING Dimer
STING Residue | Interaction Type | Functional Consequence |
---|---|---|
Tyr167 | Hydrogen bonding | Prevents LBD rotational closure |
Ser162 | Hydrophobic interaction | Stabilizes inactive conformation |
Arg238 | Steric hindrance | Blocks cGAMP binding |
Val147 | Van der Waals forces | Inhibits dimer oligomerization |
SN-011 inhibits STING polymerization and post-translational modifications essential for signal propagation. In human fibroblasts, SN-011 (1 μM) suppresses cGAMP-induced STING oligomerization and phosphorylation at Ser366 within 3 hours [1] [5]. This directly impairs STING trafficking from the endoplasmic reticulum to the Golgi apparatus, a prerequisite for TBK1 recruitment. Live-cell imaging confirms SN-011 blocks ER-to-Golgi translocation triggered by HSV-1 infection or cytosolic DNA [5] [9].
By preventing STING oligomerization, SN-011 disrupts the recruitment and activation of TANK-binding kinase 1 (TBK1). Inactive TBK1 fails to phosphorylate interferon regulatory factor 3 (IRF3), leading to reduced IRF3 dimerization and nuclear translocation. Consequently, SN-011 (0.001–10 μM) dose-dependently inhibits IFNβ transcription in macrophages and fibroblasts, with near-complete suppression at 1 μM [3] [7]. This axis blockade also diminishes interferon-stimulated gene (ISG) expression, critical in autoimmune pathologies.
SN-011 attenuates NF-κB activation independently of TBK1 by interfering with TRAF6-mediated K63-linked ubiquitination of STING. This disrupts the IKK complex assembly and IκBα degradation, reducing nuclear translocation of NF-κB p65 [3] [8]. In cisplatin-induced acute kidney injury models, SN-011 treatment downregulated IL-6, TNF-α, and IL-1β by 60–80% via this pathway, mitigating sterile inflammation [3].
Table 2: Cytokine Modulation by SN-011 in Disease Models
Disease Context | Key Cytokines Suppressed | Reduction vs. Control | Primary Pathway Affected |
---|---|---|---|
Acute kidney injury | IL-6, TNF-α, IL-1β | 70–80% | STING/NF-κB |
Neuroinflammation (AD) | IL-18, CXCL10 | 60–75% | STING-TBK1-IRF3 |
Autoimmune (Trex1⁻/⁻ mice) | IFNβ, IL-6 | >90% | STING oligomerization |
SN-011 indirectly suppresses NLRP3 inflammasome assembly by inhibiting STING-induced priming signals. In Alzheimer’s disease models, amyloid-β (Aβ) activates microglial STING, driving NF-κB-dependent NLRP3 upregulation and caspase-1 activation. SN-011 blocks this cascade, reducing IL-1β maturation and gasdermin-D cleavage [7] [10]. Transcriptomic analyses of SN-011-treated microglia show downregulation of Nlrp3, Asc, and Casp1 genes, confirming broad inflammasome attenuation [7].
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